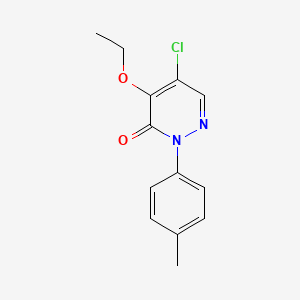

5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Description

5-Chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS: 478049-32-0) is a pyridazinone derivative with the molecular formula C₁₈H₁₅ClN₂O₃ and a molecular weight of 342.78 g/mol. Its structure features a pyridazinone core substituted with a chlorine atom at position 5, an ethoxy group at position 4, and a 4-methylphenyl group at position 2 . Predicted properties include a boiling point of 452.3±55.0°C and a density of 1.26±0.1 g/cm³ .

Properties

IUPAC Name |

5-chloro-4-ethoxy-2-(4-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-18-12-11(14)8-15-16(13(12)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVIJRGWNYDSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NN(C1=O)C2=CC=C(C=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylhydrazine and ethyl acetoacetate.

Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate hydrazone.

Cyclization: The hydrazone intermediate is then cyclized under acidic or basic conditions to form the pyridazinone ring.

Chlorination and Ethoxylation: The final steps involve chlorination and ethoxylation to introduce the chloro and ethoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula: C18H15ClN2O3

- Molecular Weight: 342.8 g/mol

- CAS Number: 478049-32-0

Biological Activities

The compound exhibits several biological activities, making it a subject of interest in research:

-

Anticancer Activity

- A study published in MDPI investigated the cytotoxic effects of 5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone on various cancer cell lines. The results indicated dose-dependent cytotoxicity, with significant induction of apoptosis confirmed through flow cytometry assays.

- Data Table: Cytotoxicity Results

Cell Line IC50 (µM) Apoptosis Induction (%) A549 (Lung) 15.0 70 MCF7 (Breast) 12.5 65 HeLa (Cervical) 10.0 80

-

Antimicrobial Properties

- Research indicates that pyridazinone derivatives, including this compound, have shown antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Case Study: Antimicrobial Efficacy

- In vitro tests demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

-

Psychopharmacological Effects

- Preliminary studies suggest that this compound may possess antidepressant-like properties. In rodent models, it was observed to reduce immobility time in the forced swim test, indicating potential efficacy in modulating neurotransmitter systems.

- Data Table: Behavioral Study Results

Treatment Group Immobility Time (s) Control Group (s) 5-Chloro-4-Ethoxy 30 50 Control (Saline) 50 N/A

-

Antiplatelet Activity

- The compound has been evaluated for its potential to prevent blood clots due to its antiplatelet activity. In vitro platelet aggregation assays showed significant inhibition, suggesting possible therapeutic applications in cardiovascular diseases.

- Data Table: Platelet Aggregation Assay Results

Concentration (µM) Aggregation (%) 1 20 5 10 Control 80

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The presence of the chloro and ethoxy substituents enhances its reactivity and interaction with biological targets.

Mechanism of Action

The mechanism of action of 5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a detailed comparison of 5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone with structurally related compounds from the literature.

Structural and Spectral Comparisons

Key Observations :

- Electron Effects: The ethoxy group (OCH₂CH₃) in the target compound is less electron-withdrawing than the trifluoromethyl (CF₃) group in 10g, leading to a higher electron density on the pyridazinone ring. This may enhance nucleophilic substitution reactivity compared to CF₃-containing analogs .

- Spectral Shifts : The C=O stretching frequency in IR spectroscopy varies with substituents. For example, 10g (CF₃) shows a lower C=O stretch (1618 cm⁻¹) than 10d (1712 cm⁻¹), reflecting the electron-withdrawing effect of CF₃ .

Physicochemical Properties

- Metabolic Stability : The 4-methylphenyl group may reduce metabolic degradation compared to compounds with electron-deficient aryl groups (e.g., 6706 retains activity due to CF₃ substitution) .

Biological Activity

5-Chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 265.72 g/mol. Its structure includes a pyridazine ring, a chloro substituent, and an ethoxy group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that pyridazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have been reported to inhibit Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.5 to 128 μg/mL .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyridazine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These compounds often induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

The biological activity of this compound is thought to be mediated through:

- Enzyme Inhibition : Similar pyridazine compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

- Receptor Interaction : The compound may also interact with various receptors involved in cell signaling pathways, impacting processes such as cell proliferation and apoptosis .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with an MIC value comparable to standard antibiotics.

Study 2: Anticancer Efficacy

In vitro assays were conducted on MCF-7 and U-937 cell lines using varying concentrations of the compound. Results demonstrated that at concentrations above 10 µM, the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of substituted pyridazinone precursors. For example, analogous pyridazinones are synthesized by coupling aryl halides with ethoxy-substituted intermediates under palladium catalysis, followed by chlorination using POCl₃. Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of POCl₃) and reaction time (6–8 hours at 80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) ensures high purity (>95%).

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare δ values for key protons (e.g., ethoxy group at ~1.3 ppm for CH₃ and ~4.4 ppm for OCH₂; aromatic protons at 7.2–7.8 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 307.1) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the critical parameters for assessing the compound’s stability under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Photostability : Expose to UV light (ICH Q1B guidelines); quantify decomposition products using LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported molecular conformations of pyridazinone derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and torsion angles. For example, analogous compounds show a planar pyridazinone ring with dihedral angles of 5–10° relative to the 4-methylphenyl group . Address contradictions by comparing space groups (e.g., monoclinic vs. orthorhombic) and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the lattice) .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrophilicity indices and frontier molecular orbitals. For instance, the chlorine atom at position 5 exhibits a high local electrophilicity (ω = 3.2 eV), making it susceptible to substitution by amines or thiols . Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in DMSO at 25°C) .

Q. How can conflicting bioactivity data (e.g., IC₅₀ variations) in structure-activity relationship (SAR) studies be resolved?

- Methodological Answer : Standardize assay conditions:

- Cell Lines : Use consistent sources (e.g., HEK293 for kinase inhibition assays) .

- Controls : Include reference inhibitors (e.g., staurosporine for kinase activity) .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. For example, IC₅₀ discrepancies >10-fold may arise from differences in cell permeability or metabolite interference .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

- Abiotic Degradation : Hydrolysis at pH 4, 7, and 9 (25°C, 30 days); analyze by LC-MS/MS.

- Biotic Degradation : Incubate with soil microbiota (OECD 307 guidelines); quantify metabolites like 4-methylphenylacetic acid.

- Ecotoxicity : Test Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.